molecular formula C11H12N2S B6424025 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole CAS No. 25433-15-2

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole

Cat. No.: B6424025
CAS No.: 25433-15-2
M. Wt: 204.29 g/mol
InChI Key: LSLHTSZRWOOYPM-UHFFFAOYSA-N
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Description

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with a methyl group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-2-(methylthio)imidazole with a phenyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methylthio and phenyl groups can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Methimazole: A related compound with a similar imidazole core but different substituents.

    Benzimidazole: Another heterocyclic compound with a similar structure but different functional groups.

Uniqueness

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the phenyl group enhances its potential interactions with aromatic systems, while the methylthio group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-13-10(8-12-11(13)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLHTSZRWOOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466134
Record name F2964-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25433-15-2
Record name F2964-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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